molecular formula C8H7ClO4S B8754112 2-sulpho-2-phenylacetyl chloride CAS No. 40125-73-3

2-sulpho-2-phenylacetyl chloride

Cat. No.: B8754112
CAS No.: 40125-73-3
M. Wt: 234.66 g/mol
InChI Key: PIMQVFSTMNWDMJ-UHFFFAOYSA-N
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Description

2-Sulpho-2-phenylacetyl chloride (hypothetical IUPAC name: 2-sulfophenylacetyl chloride) is a synthetic organosulfur compound characterized by a phenylacetyl backbone (C₆H₅-CH₂-C(O)-) functionalized with a sulfonyl chloride (-SO₂Cl) group at the ortho position of the phenyl ring. This structure combines the reactivity of both acyl chlorides and sulfonyl chlorides, making it a versatile intermediate for synthesizing sulfonated aromatic polymers, pharmaceuticals, or agrochemicals. However, direct literature on its synthesis or applications is scarce in the provided evidence. Its properties can be inferred from structurally analogous compounds (e.g., sulfonyl chlorides, phenylacetic acid derivatives) documented in the literature .

Properties

CAS No.

40125-73-3

Molecular Formula

C8H7ClO4S

Molecular Weight

234.66 g/mol

IUPAC Name

2-chloro-2-oxo-1-phenylethanesulfonic acid

InChI

InChI=1S/C8H7ClO4S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,11,12,13)

InChI Key

PIMQVFSTMNWDMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Sulfophenylacetyl chloride can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with chlorosulfonic acid, followed by the introduction of thionyl chloride to form the acyl chloride. The reaction conditions typically involve:

    Temperature: Controlled to prevent decomposition.

    Solvent: Often anhydrous solvents like dichloromethane.

    Catalysts: Sometimes Lewis acids like aluminum chloride are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-sulpho-2-phenylacetyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity phenylacetic acid and chlorosulfonic acid.

    Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.

    Purification: Techniques like distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-Sulfophenylacetyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles to form sulfonyl derivatives.

    Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides.

    Hydrolysis: In the presence of water, it hydrolyzes to form sulfonic acids and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-sulpho-2-phenylacetyl chloride.

    Oxidizing Agents: Agents like potassium permanganate are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products

    Sulfonyl Derivatives: Formed through substitution reactions.

    Sulfonic Acids: Resulting from hydrolysis or oxidation.

    Sulfides: Produced through reduction reactions.

Scientific Research Applications

Alpha-Sulfophenylacetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-sulpho-2-phenylacetyl chloride exerts its effects involves the formation of reactive intermediates. The sulfonyl group acts as an electron-withdrawing group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-sulpho-2-phenylacetyl chloride with four analogous compounds, focusing on functional groups, reactivity, and applications.

Table 1: Comparative Analysis of Key Properties

Compound Name Functional Groups Reactivity Profile Key Applications Stability/Solubility Reference
This compound Phenylacetyl, sulfonyl chloride High (nucleophilic acyl/sulfonyl substitution) Polymer modification, drug synthesis Likely polar solvent-soluble
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid Phenylacetic acid, sulfonamide Moderate (amide bond stability) Antimicrobial agents, enzyme inhibitors Moderate solubility in DMSO/water
2-Naphthalenesulfonyl chloride Naphthyl, sulfonyl chloride High (electrophilic aromatic substitution) Dyes, surfactants, crosslinking agents Low solubility in water
2-Ethylsulfanylbenzoyl chloride Benzoyl chloride, ethylthioether Moderate (thioether oxidation sensitivity) Thiourea synthesis, catalysis Hydrolysis-sensitive in moisture

Reactivity Comparison

  • Sulfonyl Chlorides vs. Acyl Chlorides :
    Sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride ) exhibit higher electrophilicity at the sulfur center compared to acyl chlorides (e.g., 2-ethylsulfanylbenzoyl chloride ). This makes sulfonyl chlorides more reactive toward nucleophiles like amines or alcohols, forming sulfonamides or sulfonate esters. In contrast, acyl chlorides primarily undergo nucleophilic acyl substitution to form esters or amides.

    • Example : 2-Naphthalenesulfonyl chloride reacts rapidly with amines at room temperature, while 2-ethylsulfanylbenzoyl chloride requires elevated temperatures for similar reactions .
  • Sulfonamide vs. Sulfonyl Chloride : The sulfonamide group in 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid is less reactive than sulfonyl chlorides due to the stable N-S bond. This stability makes sulfonamides suitable for drug design (e.g., sulfa antibiotics), whereas sulfonyl chlorides are preferred for covalent bonding in polymer chemistry.

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